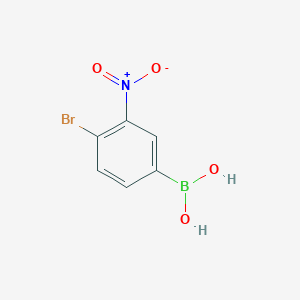

4-Bromo-3-nitrophenylboronic acid

Vue d'ensemble

Description

4-Bromo-3-nitrophenylboronic acid is a compound that can be synthesized through various chemical reactions and has potential applications in different fields such as medicine and agriculture. The compound is characterized by the presence of a bromo group and a nitro group attached to a phenyl ring which is also bonded to a boronic acid group. This structure allows for the compound to participate in a variety of chemical reactions, including those that form Schiff bases and polymorphs, as well as reactions with amines that can lead to rearrangements.

Synthesis Analysis

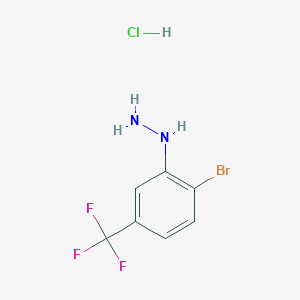

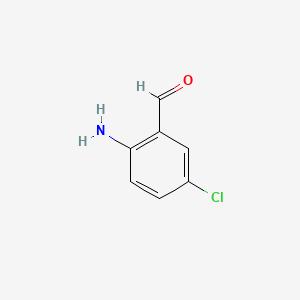

The synthesis of related compounds has been reported using different methods. For instance, a Schiff base compound was synthesized through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical green grinding method, which is considered environmentally friendly . Another synthesis approach involved a hydrothermal reaction to prepare polymorphs of a related compound, (3-nitro-4-bromophenyl)acetic acid . Additionally, a compound with a similar bromo and nitro substitution pattern was synthesized from 4-bromo-2-fluorobenzonitrile through a series of reactions including a Grignard reaction, protection, and substitution steps .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, the Schiff base compound mentioned earlier was obtained as bright red crystals and its structure was confirmed by XRD, IR, MS, and NMR spectroscopy . The crystal structure of another related compound was determined to be monoclinic with specific cell parameters . The importance of hydrogen bonding and π-π stacking interactions in the assembly of small molecules into dipolymers was highlighted in the study of polymorphs .

Chemical Reactions Analysis

The reactivity of compounds with similar substitution patterns has been explored in various studies. Aromatic nucleophilic substitution reactions with amines have been reported, leading to unexpected rearrangements and the formation of isomers . The stability of a bioactive nitrocompound under different conditions was investigated using HPLC-UV, revealing that the compound was more labile in acid and alkaline conditions, leading to the formation of a major degradation product .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through different analytical methods. The vibrational spectra of 4-chloro- and 4-bromophenylboronic acids were studied using Fourier transform Raman and infrared spectroscopy, and the results were supported by density functional theory calculations . The stability-indicating assay for a bioactive nitrocompound provided insights into its stability and selectivity under various conditions .

Applications De Recherche Scientifique

Boronic acids and their derivatives are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

One of the most important applications of boronic acids is the Suzuki-Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two different partners, typically an aryl or vinyl halide and a boronic acid .

Another application of boronic acids is in the protodeboronation of pinacol boronic esters . This process involves the removal of the boron moiety from the boronic ester, which can be used in the formal anti-Markovnikov hydromethylation of alkenes .

Boronic acids can also be used in copper-catalyzed arylation , palladium-catalyzed decarboxylative coupling , and oxidative carbocyclization/arylation . These reactions involve the formation of new carbon-carbon bonds, which can be used to construct complex organic molecules .

Safety And Hazards

Orientations Futures

The future directions of “4-Bromo-3-nitrophenylboronic acid” could involve further exploration of its use in Suzuki reactions and other types of cross-coupling reactions. Its inhibitory effects on porcine pancreatic lipase and serum cholinesterase activity in horses could also be a subject of future research.

Propriétés

IUPAC Name |

(4-bromo-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFLUOVNZOLXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378774 | |

| Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitrophenylboronic acid | |

CAS RN |

74386-13-3 | |

| Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

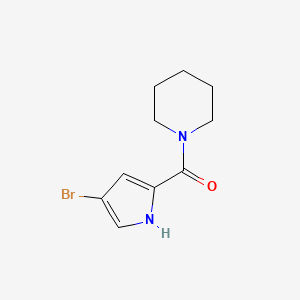

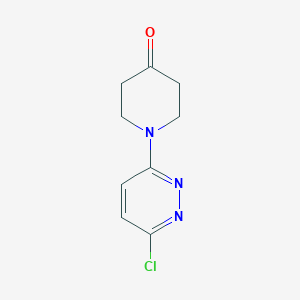

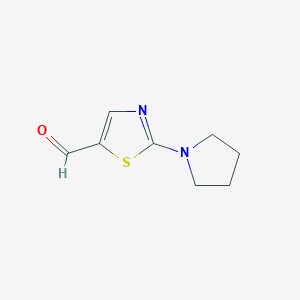

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)